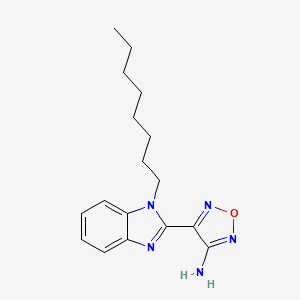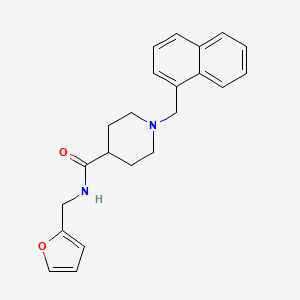![molecular formula C28H24N2O6 B5129285 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate, also known as NPPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biotechnology. It has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. Additionally, 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate is not fully understood, but it is believed to involve the modulation of ion channels and the regulation of neurotransmitter release. 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has been shown to have a significant effect on the activity of GABAergic neurons, which play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has been shown to have significant biochemical and physiological effects, including the modulation of ion channels, the regulation of neurotransmitter release, and the regulation of neuronal excitability. Additionally, 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has several advantages for use in lab experiments, including its high potency, selectivity, and specificity. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate, including the investigation of its potential therapeutic applications in the treatment of neurological disorders, the development of new synthesis methods to improve its efficiency and purity, and the exploration of its potential applications in biotechnology and other fields.
Conclusion:
In conclusion, 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate and its applications in various fields.
Synthesemethoden
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate can be synthesized through a multistep process involving the reaction of 1-naphthol with 4-nitrobenzoyl chloride, followed by the reaction with propionyl chloride and then with phenoxyacetic acid. The final product is obtained through purification and crystallization processes.
Eigenschaften
IUPAC Name |
[1-[(4-nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-2-25(31)29-28(20-12-15-21(16-13-20)30(33)34)27-23-11-7-6-8-19(23)14-17-24(27)36-26(32)18-35-22-9-4-3-5-10-22/h3-17,28H,2,18H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABGIGBORRSBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4-Nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)
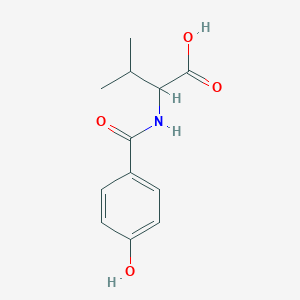
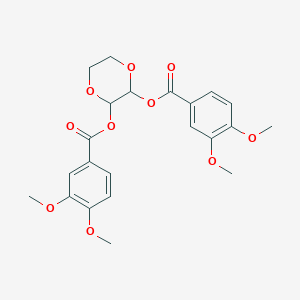

![6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)
![2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5129239.png)
![N-cyclopentyl-3-methoxy-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B5129242.png)

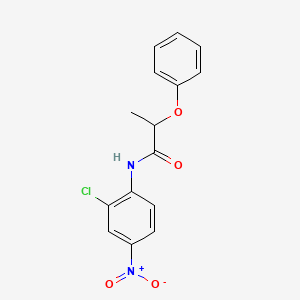
![ethyl 2-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5129273.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5129275.png)
![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)
